(E)-5-methylhex-2-enoic acid

CAS No.: 51424-01-2

Cat. No.: VC8122566

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51424-01-2 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (E)-5-methylhex-2-enoic acid |

| Standard InChI | InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |

| Standard InChI Key | FTHUQCQZQRXJLF-HWKANZROSA-N |

| Isomeric SMILES | CC(C)C/C=C/C(=O)O |

| SMILES | CC(C)CC=CC(=O)O |

| Canonical SMILES | CC(C)CC=CC(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

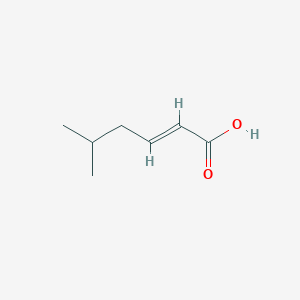

(E)-5-Methylhex-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The (E)-configuration of the double bond ensures distinct spatial arrangements, influencing its physicochemical properties and reactivity. The IUPAC name, (E)-5-methylhex-2-enoic acid, reflects the position of the double bond (C2–C3), methyl group (C5), and carboxylic acid functionality (C1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 51424-01-2 | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| SMILES | CC(C)CC=CC(=O)O | |

| InChIKey | FTHUQCQZQRXJLF-HWKANZROSA-N |

Spectroscopic and Physical Properties

The compound’s trans double bond generates a characteristic NMR signature, with vinyl protons appearing as a doublet (J ≈ 15–16 Hz) in the δ 5.5–6.5 ppm range. IR spectroscopy reveals a strong absorption band near 1700 cm⁻¹ for the carboxylic acid group and a C=C stretch at 1640 cm⁻¹. Predicted physicochemical properties include a boiling point of 210–215°C and solubility in polar organic solvents like methanol and DMSO .

Synthesis and Manufacturing

Industrial and Laboratory Routes

Three primary methods dominate the synthesis of (E)-5-methylhex-2-enoic acid:

Aldol Condensation

A base-catalyzed condensation between propionaldehyde and 3-methylbutanal yields the α,β-unsaturated aldehyde intermediate, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This route achieves 60–70% yields but requires careful control of stereochemistry.

Wittig Reaction

The Wittig olefination of 5-methylhexanal with a stabilized ylide (e.g., Ph₃P=CHCO₂H) produces the (E)-isomer selectively. This method offers 75–85% yields and excellent stereocontrol, making it preferable for small-scale synthesis.

Enzymatic Resolution

Racemic mixtures of 5-methylhex-2-enoic acid can be resolved using lipases or esterases, which selectively hydrolyze the (E)-ester. This approach is eco-friendly but limited by enzyme availability and scalability.

Purification and Analysis

Chromatographic techniques (HPLC, GC) and recrystallization from ethyl acetate/hexane mixtures are employed to achieve >98% purity. Chiral stationary phases confirm enantiomeric excess in resolved samples.

Reactivity and Functionalization

Electrophilic Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine produces β-amino acid derivatives, which are valuable in peptide mimetics.

Reduction and Oxidation

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield 5-methylhexanoic acid, while ozonolysis cleaves the chain to form ketone and carboxylic acid fragments.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | SOCl₂/EtOH | Ethyl (E)-5-methylhex-2-enoate | 85% |

| Epoxidation | mCPBA/CH₂Cl₂ | Epoxide derivative | 65% |

| Grignard Addition | MeMgBr/THF | β-Hydroxy acid | 72% |

Biological and Pharmacological Relevance

Mechanism of Action

The carboxylic acid group enables hydrogen bonding with biological targets, while the hydrophobic methyl branch enhances membrane permeability. Studies suggest inhibitory activity against enzymes like lipoxygenase (IC₅₀ ≈ 50 μM) and mild antibacterial effects against Gram-positive bacteria .

Pharmaceutical Applications

(E)-5-Methylhex-2-enoic acid serves as a precursor to Pregabalin impurities, such as Pregabalin Impurity 12 (CAS 930280-44-7), which are critical in quality control for antiepileptic drugs . Its chiral structure also facilitates asymmetric synthesis of γ-aminobutyric acid (GABA) analogs .

Comparative Analysis with Structural Analogs

(Z)-5-Methylhex-2-enoic Acid

The cis isomer exhibits lower thermal stability and distinct NMR chemical shifts (δ 5.8–6.1 ppm for vinyl protons). Biological assays show reduced enzyme inhibition compared to the (E)-isomer .

Linear vs. Branched Analogs

Removing the methyl group (hex-2-enoic acid) decreases lipophilicity (logP = 1.2 vs. 1.8 for the methyl derivative), impacting bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume